![molecular formula C10H18O3 B14359799 2-[(But-2-en-1-yl)oxy]ethyl butanoate CAS No. 92533-28-3](/img/structure/B14359799.png)
2-[(But-2-en-1-yl)oxy]ethyl butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(But-2-en-1-yl)oxy]ethyl butanoate is an ester compound characterized by its pleasant odor, which is typical of many esters. Esters are widely used in the fragrance and flavor industry due to their aromatic properties. This particular compound is formed by the esterification of butanoic acid and 2-[(but-2-en-1-yl)oxy]ethanol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-2-en-1-yl)oxy]ethyl butanoate typically involves the esterification reaction between butanoic acid and 2-[(but-2-en-1-yl)oxy]ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction scheme is as follows:
Butanoic acid+2-[(but-2-en-1-yl)oxy]ethanol→2-[(But-2-en-1-yl)oxy]ethyl butanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.
化学反応の分析
Types of Reactions
2-[(But-2-en-1-yl)oxy]ethyl butanoate can undergo several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form butanoic acid and 2-[(but-2-en-1-yl)oxy]ethanol.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products
Hydrolysis: Butanoic acid and 2-[(but-2-en-1-yl)oxy]ethanol.
Reduction: Butanol and 2-[(but-2-en-1-yl)oxy]ethanol.
Transesterification: A new ester and an alcohol, depending on the reactants used.
科学的研究の応用
2-[(But-2-en-1-yl)oxy]ethyl butanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.
作用機序
The mechanism of action of 2-[(But-2-en-1-yl)oxy]ethyl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, it may interact with enzymes involved in metabolic pathways, altering their activity and leading to various physiological effects.
類似化合物との比較
2-[(But-2-en-1-yl)oxy]ethyl butanoate can be compared with other esters, such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, they differ in their alkyl and acyl groups, leading to variations in their physical and chemical properties. For instance:
Ethyl acetate: Commonly used as a solvent in the laboratory and industry.
Methyl butyrate: Known for its fruity odor and used in flavorings and perfumes.
The unique structure of this compound, with its but-2-en-1-yl group, imparts distinct properties that make it suitable for specific applications in fragrance and flavor industries.
特性
CAS番号 |
92533-28-3 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
2-but-2-enoxyethyl butanoate |
InChI |
InChI=1S/C10H18O3/c1-3-5-7-12-8-9-13-10(11)6-4-2/h3,5H,4,6-9H2,1-2H3 |
InChIキー |
CJEKVMFFIDFKAH-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)OCCOCC=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


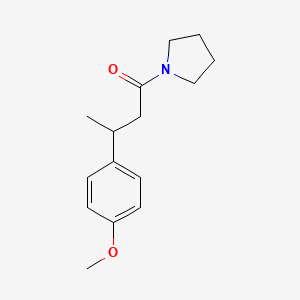
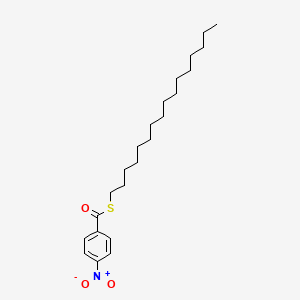
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)
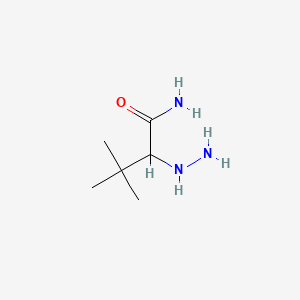
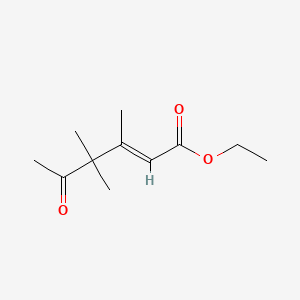
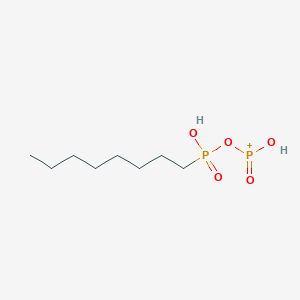
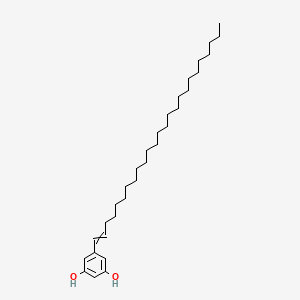
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
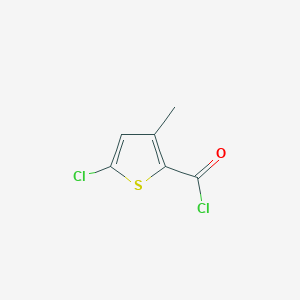
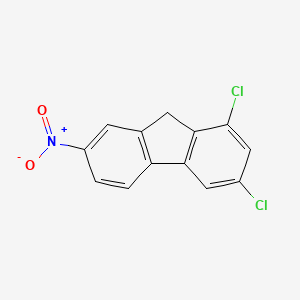
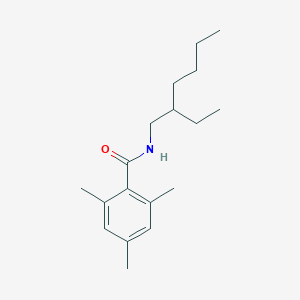
![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)
![{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane)](/img/structure/B14359782.png)
![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)
